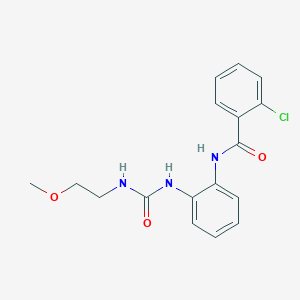

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

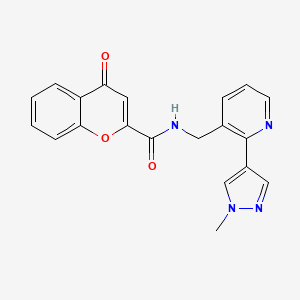

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential as a cancer therapy. This compound works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis Applications

One study involves the enantioselective synthesis of piperidines, which are significant in medicinal chemistry. For example, the synthesis process described by Calvez, Chiaroni, and Langlois (1998) involves the preparation of N-methoxy-N-methylamide derivatives, leading to compounds with potential activity as pharmaceutical intermediates (Calvez, Chiaroni, & Langlois, 1998).

Diagnostic Probes and Therapeutic Agents

Research on the fluorescence enhancement of lanthanide ions by specific compounds suggests applications in developing diagnostic probes. Faridbod et al. (2009) demonstrated that glibenclamide can enhance the intrinsic fluorescence intensity of erbium (Er), indicating potential use in sensitive fluorimetric probes for biochemical analysis (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Synthesis of Piperidines and Other Heterocycles

Another study by Miao et al. (2015) on the one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed C–N and intramolecular C–O couplings showcases innovative methods in organic synthesis, potentially relevant to the synthesis pathways involving 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide (Miao, Shi, He, Tong, Jiang, & Han, 2015).

Organic Synthesis and Material Science

The work by Kara, Sagdinc, and Karadayı (2013) on the experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a compound with structural similarities, suggests potential applications in material science and as precursors for more complex molecular assemblies (Kara, Sagdinc, & Karadayı, 2013).

Propiedades

IUPAC Name |

2-chloro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVGJCDDOAHKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)

![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)